molecular formula C15H18N2O2S2 B5413760 4-isobutyl-N'-(2-thienylmethylene)benzenesulfonohydrazide

4-isobutyl-N'-(2-thienylmethylene)benzenesulfonohydrazide

Cat. No.: B5413760
M. Wt: 322.5 g/mol
InChI Key: JRZZJVHOVVHPEZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-isobutyl-N’-(2-thienylmethylene)benzenesulfonohydrazide” is a complex organic compound. It likely contains an isobutyl group (a four-carbon branched alkyl group), a thiophene ring (a five-membered ring containing four carbon atoms and one sulfur atom), and a benzenesulfonohydrazide group (a benzene ring attached to a sulfonyl group and a hydrazide group) .


Synthesis Analysis

While the specific synthesis process for this compound is not available, it might involve the condensation of the appropriate sulfonyl chloride with the corresponding hydrazide, followed by the addition of the isobutyl group . Please consult with a chemist or a chemical engineer for more accurate information.

Properties

IUPAC Name

4-(2-methylpropyl)-N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-12(2)10-13-5-7-15(8-6-13)21(18,19)17-16-11-14-4-3-9-20-14/h3-9,11-12,17H,10H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZZJVHOVVHPEZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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